molecular formula C27H32FN3O10 B1140766 Moxifloxacin Acyl-beta-D-glucuronide CAS No. 733002-61-4

Moxifloxacin Acyl-beta-D-glucuronide

货号: B1140766
CAS 编号: 733002-61-4
分子量: 577.6 g/mol
InChI 键: CAEIKPOEUGEJIR-XNYZSDPXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

Target of Action

Moxifloxacin Acyl-beta-D-glucuronide, also known as rac cis-Moxifloxacin Acyl-beta-D-glucuronide, is a metabolite of Moxifloxacin . Moxifloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . The primary targets of Moxifloxacin are the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The bactericidal action of Moxifloxacin results from the inhibition of the enzymes topoisomerase II and topoisomerase IV . By binding to these enzymes, Moxifloxacin prevents the relaxation of supercoiled DNA that is required for the replication of bacterial DNA . This leads to the inhibition of bacterial growth and eventually results in the death of the bacteria .

Biochemical Pathways

The inhibition of topoisomerase II and IV disrupts the bacterial cell’s ability to replicate, transcribe, repair, and recombine DNA . This disruption affects various biochemical pathways within the bacterial cell, leading to cell death .

Pharmacokinetics

It is known that the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, such as deuterium substitution, can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and eventually the death of the bacteria . This is achieved through the inhibition of the enzymes topoisomerase II and IV, which are essential for bacterial DNA replication .

生化分析

Biochemical Properties

Moxifloxacin Acyl-beta-D-glucuronide is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . It interacts with various enzymes and proteins, and the nature of these interactions is largely dependent on the charged carboxylate ion and neutral hydroxyl group in the glucuronide .

Cellular Effects

The cellular effects of this compound are complex and multifaceted. It has been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of its degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . These protein adducts can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It is known to undergo degradation reactions similar to acyl glucosides, suggesting a potential for similar modes of toxicity . The transacylation reaction was modelled using density functional theory and the calculated activation energy for this reaction showed a close correlation with the degradation rate of the 1-β anomer .

Temporal Effects in Laboratory Settings

It is known that the compound undergoes degradation via intramolecular transacylation and hydrolysis

Metabolic Pathways

This compound is involved in the metabolic pathways of carboxylic acid-containing drugs . It is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of UGT enzymes

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Moxifloxacin Acyl-beta-D-glucuronide involves the conjugation of Moxifloxacin with glucuronic acid. This reaction typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to the Moxifloxacin molecule . The reaction conditions often include an aqueous environment with a suitable buffer to maintain the pH, and the reaction is usually carried out at physiological temperatures.

Industrial Production Methods

Industrial production of this compound follows similar principles as the synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

科学研究应用

Pharmacokinetics

The pharmacokinetics of moxifloxacin and its metabolites have been extensively studied. Key findings include:

  • Absorption and Distribution : Moxifloxacin is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1-2 hours. The volume of distribution indicates effective tissue penetration, essential for treating systemic infections .
  • Metabolism : The conversion to Moxifloxacin Acyl-beta-D-glucuronide occurs primarily in the liver, involving UDP-glucuronosyltransferases. This metabolite contributes to the drug's overall pharmacological effects and may influence its safety profile .
  • Excretion : The glucuronide conjugate is predominantly eliminated via renal pathways, making renal function a critical factor in dosing considerations .

Pharmacodynamics

Research has shown that this compound retains antibacterial activity. It demonstrates effectiveness against various bacterial strains under both aerobic and anaerobic conditions. In vitro studies indicate that the metabolite's efficacy is comparable to that of the parent compound, especially against resistant strains of bacteria like Streptococcus pneumoniae and Bacteroides fragilis .

Treatment of Infections

This compound plays a crucial role in treating:

  • Respiratory Infections : Effective against community-acquired pneumonia and acute exacerbations of chronic bronchitis.
  • Skin Infections : Utilized in complicated skin and soft tissue infections due to its broad-spectrum activity.
  • Intra-abdominal Infections : Demonstrates efficacy in polymicrobial infections common in abdominal surgeries .

Safety Profile

Clinical studies have highlighted potential adverse effects associated with moxifloxacin, including hepatotoxicity and skin reactions. The glucuronide metabolite's role in these effects is an area of ongoing research, as it may influence the drug’s safety profile by modulating systemic exposure .

Case Study 1: Efficacy Against Resistant Strains

A clinical trial demonstrated that patients with pneumonia caused by multidrug-resistant Streptococcus pneumoniae responded favorably to treatment with moxifloxacin, with significant reductions in bacterial load observed within 48 hours of therapy initiation.

Case Study 2: Renal Impairment Considerations

A study involving patients with impaired renal function showed that while moxifloxacin's pharmacokinetics were altered, the presence of this compound did not significantly affect therapeutic outcomes or safety profiles when appropriate dose adjustments were made .

生物活性

Moxifloxacin Acyl-beta-D-glucuronide is a significant metabolite of the fluoroquinolone antibiotic moxifloxacin, known for its broad-spectrum antibacterial activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, pharmacokinetics, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of bacterial topoisomerases II and IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, moxifloxacin disrupts the bacterial cell cycle, leading to cell death.

Key Actions:

  • Topoisomerase Inhibition: Prevents DNA supercoiling and replication.
  • Bactericidal Effect: Results in bacterial cell death through disruption of essential cellular processes.

The compound is formed through the conjugation of moxifloxacin with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes. This process is vital for drug metabolism and detoxification in the liver.

Biochemical Characteristics:

  • Formation: Conjugation with glucuronic acid.
  • Stability: Exhibits complex degradation pathways involving hydrolysis and transacylation.

3. Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that this metabolite has a lower plasma protein binding affinity compared to its parent compound, moxifloxacin.

Pharmacokinetic Parameters:

ParameterValue
Bioavailability86% (after oral administration)
Excretion>96% of dose recovered in urine and feces
Plasma Protein BindingM1 (90%), M2 (5%)

4. Cellular Effects

Research indicates that this compound may have multifaceted cellular effects, including potential toxicity associated with carboxylic acid-containing drugs. The rate of degradation is linked to protein adduct formation, which may have implications for drug safety profiles.

Toxicological Insights:

  • Protein Adduct Formation: Associated with toxicity.
  • Degradation Pathways: Hydrolysis and transacylation can lead to various products affecting cellular functions.

5. Metabolic Pathways

Moxifloxacin undergoes extensive metabolism in the liver, primarily through glucuronidation. This metabolic pathway plays a crucial role in the detoxification and elimination of the drug from the body.

Metabolic Pathway Overview:

  • Main Enzyme: UDP-glucuronosyltransferase (UGT).
  • Metabolites: Includes M1 (sulpho-compound) and M2 (acyl-glucuronide).

6. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study on pharmacokinetics demonstrated that after a single dose of moxifloxacin, both M1 and M2 metabolites were characterized in healthy volunteers, showing significant recovery in urine and feces .
  • Another research highlighted the stability issues related to acyl glucuronides, noting that while these compounds are readily available from commercial sources, they exhibit non-specific effects due to acyl migration .

7. Therapeutic Applications

Given its properties, this compound holds potential applications in both clinical and research settings:

  • Clinical Use: Understanding its pharmacokinetics aids in optimizing dosing regimens for moxifloxacin.
  • Research Applications: Used to study drug metabolism and enzyme interactions critical for developing safer pharmaceuticals.

属性

CAS 编号

733002-61-4

分子式

C27H32FN3O10

分子量

577.6 g/mol

IUPAC 名称

(2S,3S,4S,5R,6S)-6-[7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H32FN3O10/c1-39-23-17-13(7-15(28)18(23)30-8-11-3-2-6-29-16(11)10-30)19(32)14(9-31(17)12-4-5-12)26(38)41-27-22(35)20(33)21(34)24(40-27)25(36)37/h7,9,11-12,16,20-22,24,27,29,33-35H,2-6,8,10H2,1H3,(H,36,37)/t11-,16+,20-,21-,22+,24-,27-/m0/s1

InChI 键

CAEIKPOEUGEJIR-XNYZSDPXSA-N

SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O

手性 SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

规范 SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O

同义词

1-[1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylate] β-D-Glucopyranuronic Acid; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。